Zandelisib is a potent, selective, and structurally differentiated oral inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ). [, , , , , , , , , , , , , ] It is classified as a small molecule kinase inhibitor. [] Within scientific research, zandelisib serves as a valuable tool for investigating the role of the PI3K signaling pathway in various biological processes and disease models, particularly in the context of B-cell malignancies.
Zandelisib exerts its biological effects by selectively binding to and inhibiting PI3Kδ. [, , , , , , ] This kinase plays a crucial role in B-cell survival, proliferation, and differentiation. [, , ] By inhibiting PI3Kδ, zandelisib disrupts these essential cellular processes, ultimately leading to the inhibition of B-cell growth and survival. [, , , ] This mechanism is particularly relevant in the context of B-cell malignancies, where the PI3K pathway is often dysregulated, contributing to tumor development and progression. [, , , , ]
Zandelisib has shown promising results in preclinical and clinical research for treating B-cell malignancies, particularly follicular lymphoma (FL) and mantle cell lymphoma (MCL). [, , , , ]
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6